molecular formula C17H10N2O7 B2871577 N-(6-nitro-2H-1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 833445-57-1

N-(6-nitro-2H-1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2871577
CAS No.: 833445-57-1
M. Wt: 354.274
InChI Key: AHNBCWQGYNNGIR-UHFFFAOYSA-N
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Description

N-(6-nitro-2H-1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields

Scientific Research Applications

N-(6-nitro-2H-1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Safety and Hazards

The safety and hazards of NBDA are not available in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitro-2H-1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of 1,3-benzodioxole to introduce the nitro group. This is followed by the formation of the oxochromene ring through a cyclization reaction. The final step involves the coupling of the nitrobenzodioxole and oxochromene intermediates under specific conditions to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitro-2H-1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring.

Mechanism of Action

The mechanism of action of N-(6-nitro-2H-1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can participate in redox reactions, while the oxochromene moiety can interact with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-nitro-1,3-benzodioxol-5-yl)acetamide
  • N-(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline
  • N-(6-nitro-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine

Uniqueness

N-(6-nitro-2H-1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(6-nitro-1,3-benzodioxol-5-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O7/c20-16(10-5-9-3-1-2-4-13(9)26-17(10)21)18-11-6-14-15(25-8-24-14)7-12(11)19(22)23/h1-7H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNBCWQGYNNGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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